((3-Chlorophenyl)sulfonyl)phenylalanine
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-7-4-8-13(10-12)22(20,21)17-14(15(18)19)9-11-5-2-1-3-6-11/h1-8,10,14,17H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBAIPMBXLSRKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to ((3-Chlorophenyl)sulfonyl)phenylalanine: Synthesis, Characterization, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of ((3-Chlorophenyl)sulfonyl)phenylalanine, a molecule of significant interest in medicinal chemistry. This document details its fundamental chemical properties, outlines a robust synthetic protocol, and explores its characterization through modern analytical techniques. Furthermore, we delve into the prospective applications of this compound in drug discovery, drawing upon the established bioactivity of structurally related N-sulfonylated amino acids. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and evaluation of novel therapeutic agents.
Introduction: The Scientific Context of N-Sulfonylated Amino Acids
N-sulfonylated amino acids represent a privileged scaffold in medicinal chemistry, frequently appearing in the structure of potent and selective therapeutic agents. The sulfonamide moiety is a key functional group, capable of acting as a transition-state mimetic and participating in crucial hydrogen bonding interactions with biological targets. When coupled with the inherent chirality and diverse side-chain functionalities of amino acids, a vast chemical space for drug design is unlocked.
((3-Chlorophenyl)sulfonyl)phenylalanine, in particular, combines the structural features of L-phenylalanine with the electronic and steric properties of a 3-chlorophenylsulfonyl group. The introduction of a chlorine atom onto the phenyl ring can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity for target proteins. This strategic halogenation is a common tactic in drug design to enhance pharmacokinetic and pharmacodynamic properties.[1] This guide will provide a detailed exploration of this specific molecule, from its synthesis to its potential therapeutic applications.
Core Molecular Attributes
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development.
Chemical Formula and Molecular Weight
The elemental composition and corresponding molecular weight are foundational to all stoichiometric and analytical calculations.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₄ClNO₄S | PubChem CID: 43841987 |
| Molecular Weight | 339.8 g/mol | PubChem CID: 43841987 |
| IUPAC Name | 2-[(3-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid | PubChem CID: 43841987 |
Structural Representation
The two-dimensional structure of ((3-Chlorophenyl)sulfonyl)phenylalanine is depicted below:
Caption: General workflow for the synthesis of ((3-Chlorophenyl)sulfonyl)phenylalanine.
Detailed Experimental Protocol
Materials:
-
L-Phenylalanine
-
3-Chlorobenzenesulfonyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M
-
Ethanol
Procedure:
-
Dissolution of L-Phenylalanine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine (1.0 equivalent) in a 1M aqueous solution of sodium bicarbonate (2.5 equivalents).
-
Addition of Sulfonyl Chloride: To the stirring solution, add a solution of 3-chlorobenzenesulfonyl chloride (1.1 equivalents) in 1,4-dioxane dropwise at room temperature. The dioxane/water ratio should be approximately 1:1.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted sulfonyl chloride.
-
Precipitation: Carefully acidify the aqueous layer to a pH of approximately 2 with 1M HCl while stirring in an ice bath. A white precipitate of the product should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Drying: Dry the solid product under vacuum to a constant weight.
-
Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Analysis
While experimental data for this specific molecule is not readily available in the public domain, we can predict the expected spectral characteristics based on closely related analogs. [2] Table of Predicted Spectroscopic Data:
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons (phenylalanine and chlorophenyl rings): multiplet in the range of 7.0-8.0 ppm. Methine proton (α-carbon): multiplet around 4.5 ppm. Methylene protons (β-carbon): diastereotopic multiplets around 3.0-3.5 ppm. Amide proton: broad singlet, downfield shift. Carboxylic acid proton: very broad singlet, far downfield. |
| ¹³C NMR | Carbonyl carbon: ~175 ppm. Aromatic carbons: multiple signals in the range of 120-140 ppm. α-carbon: ~55-60 ppm. β-carbon: ~35-40 ppm. |
| FT-IR (cm⁻¹) | O-H stretch (carboxylic acid): broad band around 3000-3300 cm⁻¹. N-H stretch (sulfonamide): ~3250 cm⁻¹. C=O stretch (carbonyl): ~1710 cm⁻¹. S=O stretches (sulfonamide): ~1340 and ~1160 cm⁻¹. |
| Mass Spectrometry (ESI-) | [M-H]⁻ ion expected at m/z 338.0. |
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.
Recommended HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).
-
Detection: UV at 254 nm.
-
Expected Result: A single major peak, indicating high purity.
Potential Applications in Drug Development
The structural motifs within ((3-Chlorophenyl)sulfonyl)phenylalanine suggest several promising avenues for therapeutic applications.
Rationale for Biological Screening
Sources
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Chlorophenyl Sulfonyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intersection of the sulfonamide group with amino acids has given rise to a versatile class of compounds with a broad spectrum of pharmacological activities.[1][2] The incorporation of a chlorophenyl moiety into this scaffold further modulates the biological profile, creating a chemical space ripe for exploration in drug discovery. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of chlorophenyl sulfonyl amino acids, offering insights into the rational design of novel therapeutic agents.
The sulfonamide functional group (–SO₂NH–) is a cornerstone in medicinal chemistry, renowned for its ability to mimic the transition state of enzymatic reactions and engage in key hydrogen bonding interactions with biological targets.[3] When coupled with amino acids, the resulting sulfonyl amino acid derivatives gain chirality, diverse side-chain functionalities, and improved pharmacokinetic properties.[1][2] The chlorophenyl group introduces specific steric and electronic features that significantly influence the binding affinity and selectivity of these molecules for their targets.
This guide will delve into the synthesis, key structural determinants of activity, and the diverse biological applications of this promising class of compounds.
Core Structural Components and Their Influence on Activity
The pharmacological profile of chlorophenyl sulfonyl amino acids is dictated by the interplay of three core components: the chlorophenyl ring, the sulfonyl linker, and the amino acid residue. Understanding the contribution of each is paramount for rational drug design.
The Chlorophenyl Moiety: A Key Modulator of Potency and Selectivity
The position and number of chlorine atoms on the phenyl ring are critical determinants of biological activity. The electron-withdrawing nature of chlorine can influence the acidity of the sulfonamide proton, affecting its ability to act as a hydrogen bond donor. Furthermore, the steric bulk of the chlorine atom can dictate the orientation of the molecule within a binding pocket, enhancing or diminishing affinity.
For instance, in the development of novel antimicrobial agents, the presence of a 4-chlorophenyl group has been shown to be a favorable substitution.[4] This substitution pattern can lead to enhanced interactions with specific amino acid residues in the active site of microbial enzymes.
The Sulfonyl Linker: More Than a Simple Bridge
The sulfonamide bridge is not merely a passive linker; its chemical properties are integral to the molecule's function. The -SO₂NH- moiety can engage in crucial hydrogen bonding with various biological macromolecules, including amino acid residues and metal ions.[3] The stability and bioavailability of sulfonamide-containing drugs are often attributed to this robust functional group.[3]
The Amino Acid Residue: The Source of Diversity and Chirality
The amino acid component provides the greatest opportunity for structural diversification. The nature of the amino acid side chain (R group) profoundly impacts the molecule's overall polarity, size, and shape, thereby influencing its pharmacological and pharmacokinetic properties.
-
Aliphatic Side Chains (e.g., Valine, Leucine): These side chains can engage in hydrophobic interactions within the target's binding site. For example, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities.[5]
-
Aromatic Side Chains (e.g., Phenylalanine, Tryptophan): These can participate in π-π stacking or other non-covalent interactions, often leading to increased binding affinity.
-
Functionalized Side Chains (e.g., Lysine, Aspartic Acid): The presence of acidic or basic groups allows for ionic interactions and can significantly impact solubility and cell permeability.
The inherent chirality of amino acids is another critical factor. Different stereoisomers of a chlorophenyl sulfonyl amino acid can exhibit markedly different biological activities and metabolic profiles.
Synthesis and Experimental Protocols
The synthesis of chlorophenyl sulfonyl amino acids typically involves the reaction of a chlorophenylsulfonyl chloride with the amino group of an amino acid.[1] This nucleophilic substitution reaction is a robust and versatile method for generating a diverse library of compounds.[2]
General Synthetic Workflow
A common synthetic route begins with the chlorosulfonation of chlorobenzene to produce 4-chlorobenzenesulfonyl chloride.[6][7] This is followed by the reaction of the sulfonyl chloride with an appropriate amino acid.
Detailed Experimental Protocol: Synthesis of N-(4-chlorophenylsulfonyl)-L-leucine
Materials:
-
4-Chlorobenzenesulfonyl chloride
-
L-Leucine
-
Sodium bicarbonate
-
Acetone
-
Water
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve L-leucine (1.0 eq) and sodium bicarbonate (2.2 eq) in a mixture of acetone and water (1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-chlorobenzenesulfonyl chloride (1.1 eq) in acetone dropwise to the stirred solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Remove the acetone under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted sulfonyl chloride.
-
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Biological Activities and Therapeutic Potential
Chlorophenyl sulfonyl amino acids have demonstrated a wide array of biological activities, highlighting their potential as therapeutic agents in various disease areas.
Antimicrobial Activity
The sulfonamide scaffold is a well-established pharmacophore in antimicrobial drug discovery.[8] Chlorophenyl sulfonyl amino acids have shown promising activity against both Gram-positive and Gram-negative bacteria.[4][5] The mechanism of action often involves the inhibition of essential metabolic pathways, such as folate biosynthesis.
| Compound Class | Target Organism(s) | Reported Activity | Reference |
| N-acyl-α-amino acids | Gram-positive bacteria | Promising antimicrobial potential | [5] |
| Sulfonamide derivatives | S. aureus, B. subtilis, E. cloaca, E. coli | Stronger vitality against tested bacteria | [4] |
Antiviral Activity
Derivatives of 1,3,4-thiadiazole sulfonamides containing a 4-chlorophenyl group have been synthesized and evaluated for their antiviral properties.[9] Certain compounds exhibited activity against the tobacco mosaic virus, indicating the potential for this class of molecules in agricultural applications and possibly as leads for human antiviral agents.[9]
Anticancer Activity
The structural features of chlorophenyl sulfonyl amino acids make them attractive candidates for anticancer drug development. The sulfonamide group can interact with key enzymes involved in cancer cell proliferation and survival. While direct studies on chlorophenyl sulfonyl amino acids are emerging, related sulfonamide derivatives have shown cytotoxic activities against various cancer cell lines.[10]
Other Therapeutic Areas
The versatility of this scaffold extends to other therapeutic areas, including:
-
Anti-inflammatory agents: The sulfonamide moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antihypertensive agents: Certain amino acid derivatives have been investigated for their potential to lower blood pressure.[11]
-
Enzyme inhibitors: The ability of the sulfonamide group to act as a transition-state analog makes these compounds potent inhibitors of enzymes such as carbonic anhydrase and matrix metalloproteinases.
Structure-Activity Relationship (SAR) Summary
The following diagram illustrates the key SAR points for the chlorophenyl sulfonyl amino acid scaffold.
Future Directions and Conclusion
The exploration of chlorophenyl sulfonyl amino acids as therapeutic agents is a burgeoning field with immense potential. Future research should focus on:
-
Expansion of Chemical Diversity: Synthesizing a broader range of derivatives by varying the amino acid component and the substitution pattern on the chlorophenyl ring. The use of non-natural or synthetic amino acids could unlock novel biological activities.[12][13]
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for active compounds.
-
In Vivo Efficacy and Safety Profiling: Advancing promising candidates through preclinical and clinical development.
-
Computational Modeling: Utilizing molecular docking and quantitative structure-activity relationship (QSAR) studies to guide the rational design of more potent and selective analogs.[14][15]
References
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). MDPI. [Link]
-
Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. [Link]
-
The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. (2022). MDPI. [Link]
-
Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2024). PubMed. [Link]
-
Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2025). ResearchGate. [Link]
-
Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. (2023). National Center for Biotechnology Information. [Link]
-
The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review. (2022). National Center for Biotechnology Information. [Link]
-
Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020). National Center for Biotechnology Information. [Link]
- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. (1984).
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2012). National Center for Biotechnology Information. [Link]
-
Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. (2023). MDPI. [Link]
-
The Development of Amino Acid Sulfinate Salts as Tools for Peptide Modification. (n.d.). University of Glasgow. [Link]
-
Chloramphenicol Derivatization in Its Primary Hydroxyl Group with Basic Amino Acids Leads to New Pharmacophores with High Antimicrobial Activity. (2023). MDPI. [Link]
-
Structure-activity relationships for a new family of sulfonylurea herbicides. (2005). PubMed. [Link]
- Amino acid derivatives and antihypertensive drugs containing them. (1983).
-
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2024). MDPI. [Link]
- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. (1986).
-
A new synthetic amino acid for an emerging class of drugs. (2014). EurekAlert!. [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Jacobs Publishers. [Link]
-
New synthetic amino acid for emerging class of drugs. (2014). ScienceDaily. [Link]
Sources
- 1. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. EP0115328A1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 7. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP0085488B1 - Amino acid derivatives and antihypertensive drugs containing them - Google Patents [patents.google.com]
- 12. A new synthetic amino acid for an emerging class of drugs | EurekAlert! [eurekalert.org]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships for a new family of sulfonylurea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of ((3-Chlorophenyl)sulfonyl)phenylalanine
Welcome to the dedicated technical support guide for the synthesis of ((3-Chlorophenyl)sulfonyl)phenylalanine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this procedure. Our goal is to provide actionable insights and robust solutions to help you optimize your reaction yields and ensure the highest purity of your final compound.
This guide is structured into two main sections: a detailed Troubleshooting Guide for immediate problem-solving and a comprehensive FAQ section for deeper understanding of the reaction's nuances.
Troubleshooting Guide: Optimizing Your Synthesis
This section addresses the most frequently encountered issues during the synthesis of ((3-Chlorophenyl)sulfonyl)phenylalanine. Each entry details the problem, its probable causes, and a step-by-step solution.
Issue 1: Low Overall Yield (<50%)
A low yield is the most common challenge, often stemming from incomplete reactions, product degradation, or losses during workup and purification.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: The choice of base and solvent system is critical for driving the reaction to completion. The Schotten-Baumann reaction, a standard method for this type of N-sulfonylation, relies on a biphasic system to facilitate the reaction between the water-soluble amino acid and the organic-soluble sulfonyl chloride.
Recommended Protocol:
-
Dissolve L-phenylalanine in an aqueous solution of a suitable base (e.g., 2 M NaOH or 10% Na₂CO₃).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of 3-chlorophenylsulfonyl chloride in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane, or toluene) dropwise with vigorous stirring.
-
Maintain the temperature and vigorous stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Hydrolysis of the Sulfonyl Chloride: 3-Chlorophenylsulfonyl chloride is susceptible to hydrolysis, especially at elevated temperatures or in the presence of excess hydroxide ions. This side reaction consumes the starting material and reduces the overall yield.
Preventative Measures:
-
Temperature Control: Strictly maintain the reaction temperature between 0-5 °C.
-
Controlled Addition: Add the sulfonyl chloride solution slowly (dropwise) to prevent localized heating and high concentrations of the reagent.
-
Reagent Quality: Ensure the 3-chlorophenylsulfonyl chloride is fresh and has been stored under anhydrous conditions.
-
-
Losses During Extraction and Purification: The product's solubility characteristics can lead to significant losses during the workup phase.
Optimization Strategy:
-
After the reaction is complete, separate the aqueous and organic layers.
-
Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove any unreacted base.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Issue 2: Presence of Multiple Spots on TLC After Reaction
The appearance of multiple spots on the TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired compound.
Possible Side Products and Their Causes:
-
Bis-sulfonylation of Phenylalanine: While less common for the primary amine, it can occur under harsh conditions.
-
Formation of a Sulfonamide Dimer: The sulfonyl chloride can react with the newly formed sulfonamide under certain conditions.
-
Racemization of the Chiral Center: Strong basic conditions or elevated temperatures can lead to the racemization of the α-carbon of phenylalanine, resulting in a mixture of diastereomers if a chiral auxiliary is used, or enantiomers that may be difficult to separate.
Solutions:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the 3-chlorophenylsulfonyl chloride to ensure complete conversion of the phenylalanine without promoting side reactions.
-
Maintain Low Temperature: As previously mentioned, keeping the reaction at 0-5 °C is crucial for minimizing side product formation and preventing racemization.
-
Purification Strategy: Flash column chromatography is often necessary to separate the desired product from impurities. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective.
Table 1: Recommended Solvent Systems for Column Chromatography
| Polarity | Mobile Phase Composition (Hexane:Ethyl Acetate) | Target Compound Elution |
| Low | 90:10 | Elutes non-polar impurities |
| Medium | 70:30 to 50:50 | Elutes the desired product |
| High | 30:70 with 1% Acetic Acid | Elutes highly polar impurities |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the carboxylic acid of phenylalanine before the sulfonylation reaction?
While the Schotten-Baumann conditions are generally effective without protection, pre-protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can offer several advantages. This approach prevents the formation of mixed anhydrides and can improve the solubility of the starting material in organic solvents, potentially leading to a cleaner reaction and higher yields. However, it adds two extra steps to the synthesis (protection and deprotection), which must be considered in the overall strategy.
Q2: What is the best base to use for this reaction?
Sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃) are the most commonly used bases for this transformation. NaOH is a stronger base and can lead to faster reaction times, but it also increases the risk of sulfonyl chloride hydrolysis and potential racemization. Na₂CO₃ is a milder base, which can result in a cleaner reaction profile, albeit with a potentially longer reaction time. The choice of base should be determined by experimental optimization.
Q3: How can I confirm the identity and purity of the final product?
A combination of analytical techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Is the gold standard for assessing purity. A purity level of >95% is typically required for biological assays.
Q4: Can this procedure be scaled up for larger quantities?
Yes, this reaction is generally scalable. However, for larger-scale syntheses, several factors become more critical:
-
Heat Management: The exothermic nature of the reaction requires efficient cooling and stirring to maintain a consistent temperature throughout the reaction vessel.
-
Mixing: Vigorous agitation is essential to ensure adequate mixing of the biphasic system.
-
Reagent Addition: A controlled, slow addition of the sulfonyl chloride is even more important at a larger scale to prevent localized hot spots and side reactions.
Reaction Workflow Diagram
Caption: A step-by-step workflow for the synthesis of ((3-Chlorophenyl)sulfonyl)phenylalanine.
References
-
Schotten-Baumann Reaction: Comprehensive overview of the reaction mechanism and conditions. (Source: Organic Chemistry Portal, URL: [Link])
-
Synthesis of N-Sulfonylated Amino Acids: A representative procedure for the synthesis of various N-sulfonyl amino acid derivatives. (Source: Organic Syntheses, URL: [Link])
-
Protective Groups in Organic Synthesis: A detailed guide on the use of protecting groups, including those for carboxylic acids. (Source: "Greene's Protective Groups in Organic Synthesis" by Peter G. M. Wuts, Published by Wiley. A general reference, a specific link to the full text is not feasible, but information can be found on the publisher's website: [Link])
-
Flash Column Chromatography: A practical guide to the principles and techniques of flash chromatography. (Source: "Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem. 1978, 43 (14), 2923–2925." The original paper can be accessed through the ACS Publications website: [Link])
Technical Support Center: Strategies for Preventing Racemization of ((3-Chlorophenyl)sulfonyl)phenylalanine During Peptide Coupling
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining the stereochemical integrity of N-sulfonylated amino acids, specifically ((3-Chlorophenyl)sulfonyl)phenylalanine, during peptide coupling reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you mitigate racemization and ensure the synthesis of chirally pure peptides.
Introduction: The Challenge of N-Sulfonylated Amino Acids
N-sulfonylated amino acids, such as ((3-Chlorophenyl)sulfonyl)phenylalanine, are crucial building blocks in medicinal chemistry. However, the electron-withdrawing nature of the sulfonyl group increases the acidity of the α-proton on the amino acid's stereocenter.[1] This heightened acidity makes the amino acid particularly susceptible to racemization during the carboxyl group activation step of peptide coupling, which can lead to the formation of unwanted diastereomers, complicating purification and potentially altering the biological activity of the final peptide.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for N-sulfonylated phenylalanine during peptide coupling?
A1: The predominant mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate.[3][4] This process involves the activation of the carboxylic acid, followed by an intramolecular cyclization. The resulting oxazolone has an acidic proton at the C4 position (the original α-carbon), which can be readily abstracted by a base. Subsequent re-protonation can occur from either face of the planar intermediate, leading to a loss of stereochemical purity. A secondary mechanism involves the direct abstraction of the α-proton by a base, which is also facilitated by the electron-withdrawing sulfonyl group.[3][4]
Q2: Which amino acids are generally most prone to racemization?
A2: Besides N-sulfonylated amino acids, several other amino acids are known to be particularly susceptible to racemization under standard synthesis conditions. These include Histidine (His) and Cysteine (Cys), where the side chains can catalyze the racemization process.[2][5] Phenylalanine (Phe) and Serine (Ser) are also more prone to racemization compared to other amino acids.[2]
Q3: How does the choice of coupling reagent impact racemization?
A3: The choice of coupling reagent is a critical factor. Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can lead to higher rates of racemization when used alone because they form highly reactive O-acylisourea intermediates that readily form oxazolones.[2][3][6] Uronium/aminium-based reagents such as HBTU and HATU can also promote racemization, particularly in the presence of a strong base.[2][6]
Q4: Can reaction temperature influence the extent of racemization?
A4: Yes, higher reaction temperatures accelerate the rate of racemization.[6][7] While elevated temperatures can sometimes be used to drive difficult couplings to completion, this comes at the cost of increased risk to chiral integrity.[7][8] It is generally recommended to perform couplings at room temperature or below (e.g., 0°C) when dealing with racemization-prone residues.[2]
Q5: How can I accurately quantify the level of racemization in my final product?
A5: The most common and reliable method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis of the constituent amino acids after total acid hydrolysis of the peptide.[6][9] These techniques can separate the D- and L-enantiomers, allowing for precise determination of the D-isomer percentage.[6][9][10]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving racemization issues when coupling ((3-Chlorophenyl)sulfonyl)phenylalanine.
Issue: Significant Diastereomeric Impurity Detected Post-Coupling
If you observe a significant level of the undesired diastereomer in your crude product, follow these troubleshooting steps:
Step 1: Evaluate Your Coupling Reagent and Additives
The first line of defense against racemization is the selection of an appropriate coupling cocktail.
Potential Cause: Use of a carbodiimide reagent (e.g., DIC, DCC) without a racemization-suppressing additive.[2][11][12]
Solution: Always use carbodiimide coupling reagents in conjunction with an additive. These additives react with the activated amino acid to form an active ester that is less prone to racemization.[2][13]
| Additive | Chemical Name | Key Advantages |
| HOBt | 1-Hydroxybenzotriazole | The classical and widely used additive. Effective at suppressing racemization.[5][13] |
| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate | A non-explosive and highly effective alternative to HOBt.[6][14] |
| HOAt | 1-Hydroxy-7-azabenzotriazole | Often more effective than HOBt, particularly for difficult couplings.[5][13] |
| 6-Cl-HOBt | 6-Chloro-1-hydroxybenzotriazole | More acidic than HOBt, leading to enhanced reactivity and suppression of racemization.[5][13] |
Recommended Combination: For ((3-Chlorophenyl)sulfonyl)phenylalanine, a combination of DIC with Oxyma or 6-Cl-HOBt is highly recommended.
Step 2: Scrutinize the Base
The choice and amount of base used during coupling have a profound impact on racemization.
Potential Cause: Use of a strong, sterically unhindered base like Diisopropylethylamine (DIPEA) or triethylamine (TEA).[6][15]
Solution: Opt for a weaker or more sterically hindered base. These bases are less efficient at abstracting the α-proton, thereby reducing the rate of racemization.[6][13][15]
| Base | Chemical Name | pKa | Rationale for Use/Caution |
| 2,4,6-Collidine (TMP) | 2,4,6-Trimethylpyridine | 7.43 | Highly Recommended. Its steric hindrance significantly minimizes racemization.[6][13][15] |
| N-Methylmorpholine (NMM) | 4-Methylmorpholine | 7.38 | A good alternative to DIPEA due to its lower basicity.[6][15] |
| DIPEA | N,N-Diisopropylethylamine | 10.1 | Use with extreme caution. While effective for coupling, its strong basicity promotes racemization.[6][13][15] |
Step 3: Control Reaction Conditions
Fine-tuning the reaction parameters can further minimize the loss of stereochemical integrity.
Potential Cause: Elevated coupling temperature or prolonged pre-activation time.[6][8]
Solutions:
-
Lower the Temperature: Perform the coupling reaction at 0°C to slow down the rate of racemization.[2]
-
Minimize Pre-activation: Do not allow the activated amino acid to stand for an extended period before adding it to the amine component. Prepare the coupling mixture and use it immediately.[6]
-
Solvent Choice: Polar aprotic solvents like DMF and NMP can promote racemization.[16][17] If possible, explore less polar solvents, although this needs to be balanced with solubility requirements.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing racemization issues.
Caption: A decision tree for troubleshooting racemization.
Optimized Experimental Protocol
This protocol is designed to minimize racemization during the coupling of ((3-Chlorophenyl)sulfonyl)phenylalanine in a solution-phase synthesis.
Materials:
-
N-protected-((3-Chlorophenyl)sulfonyl)phenylalanine (1.0 eq.)
-
Amine component (hydrochloride salt) (1.0 eq.)
-
Diisopropylcarbodiimide (DIC) (1.1 eq.)
-
6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) or Oxyma (1.1 eq.)
-
2,4,6-Collidine (2.2 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected-((3-Chlorophenyl)sulfonyl)phenylalanine (1.0 eq.), the amine component (1.0 eq.), and 6-Cl-HOBt or Oxyma (1.1 eq.) in anhydrous DCM or THF.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Base Addition: Add 2,4,6-Collidine (2.2 eq.) to the stirred solution.
-
Activation and Coupling: Add DIC (1.1 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and slowly warm to room temperature over 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter off any precipitated diisopropylurea. Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Chiral Analysis: Submit a small sample of the purified peptide for total acid hydrolysis followed by chiral HPLC or GC analysis to determine the level of racemization.
Visual Representation of the Racemization Mechanism
The following diagram illustrates the critical oxazolone formation pathway that leads to racemization.
Caption: Oxazolone mechanism of racemization.
By understanding the mechanisms of racemization and implementing the strategies outlined in this guide, researchers can significantly improve the stereochemical purity of their synthetic peptides containing ((3-Chlorophenyl)sulfonyl)phenylalanine and other sensitive residues.
References
- Han, Y., & Albericio, F. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
- Bacsa, B., Horváti, K., Bõsze, S., Andrea, T., & Hudecz, F. (2009). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Science, 15(7), 460-467.
- Abel, A. J., & Bowman, J. C. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Journal of Theoretical and Applied Molecular Sciences, 2(1), 1-14.
- Grigoriev, I. A., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Organic & Biomolecular Chemistry, (17), 3442-3447.
-
Analyses of amino acids, Enantiomeric purity. (n.d.). CAT GmbH. Retrieved February 21, 2026, from [Link]
-
Amino acid dating. (2023, December 26). In Wikipedia. Retrieved February 21, 2026, from [Link]
- Isaksson, D., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(3), 441-448.
- Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792-5793.
- Palasek, S. S., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(17), 6649-6659.
- Route to optically pure peptides clarified. (1968). Chemical & Engineering News, 46(33), 38-39.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 21, 2026, from [Link]
- Han, Y., & Albericio, F. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
- Bodanszky, M. (1993). 7.4 Racemization Assays. In Peptide Chemistry: A Practical Textbook (pp. 135-149). Springer.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2555-2561.
- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2022). Organic & Biomolecular Chemistry, 20(33), 6549-6563.
- Demarchi, B. (2013). Amino acid racemization dating: Method development using African ostrich (Struthio camelus)
- N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfonates. (2025).
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-118.
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 21, 2026, from [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
- Method for the racemization of optically active amino acids. (1960). The Journal of Organic Chemistry, 25(5), 843-844.
-
Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved February 21, 2026, from [Link]
- Gaus, H. J., et al. (1997). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. creation.com [creation.com]
- 9. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 10. Amino acid dating - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 15. bachem.com [bachem.com]
- 16. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
optimizing reaction conditions for sulfonyl group attachment to phenylalanine
Welcome to the Reaction Optimization & Troubleshooting Center. Subject: Synthesis of N-Sulfonyl Phenylalanine Derivatives via Schotten-Baumann Conditions. Ticket ID: CHEM-SUP-8821 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
The Core Directive: Understanding the System
Before executing the protocol, you must understand the kinetic competition occurring in your flask. The sulfonylation of phenylalanine (Phe) is not a simple coupling; it is a race between two nucleophiles: the amine of the phenylalanine and hydroxide/water in the solvent.
The Mechanistic Landscape
Phenylalanine exists as a zwitterion (
The "Goldilocks" Zone: You must maintain a pH high enough to keep the amine nucleophilic (pH ~10) but low enough to prevent rapid destruction of your reagent.
Figure 1: The Kinetic Competition. Success depends on favoring the Free Amine path over the Hydrolysis path.
Standard Operating Procedure (SOP)
This protocol utilizes Modified Schotten-Baumann conditions . It is superior to anhydrous organic base methods (e.g., Pyridine/DCM) for free amino acids because it solubilizes the zwitterionic phenylalanine without requiring ester protection first [1].
Reagents:
-
L-Phenylalanine (1.0 equiv)
-
Sulfonyl Chloride (e.g., Tosyl Chloride) (1.2 equiv)
-
1M NaOH (Aqueous)
-
Tetrahydrofuran (THF) or 1,4-Dioxane (Co-solvent)
-
1M HCl (for workup)
Step-by-Step Protocol
| Step | Action | Technical Rationale (The "Why") |
| 1 | Solubilization Dissolve Phe (10 mmol) in 1M NaOH (20 mL, 2.0 equiv). | Critical: You need 2 equivalents of base. 1 eq neutralizes the carboxylic acid ( |
| 2 | Co-Solvent Addition Add 10-15 mL of THF or Dioxane. Cool to 0°C. | Sulfonyl chlorides are lipophilic and will not dissolve in water. The organic co-solvent ensures phase contact. 0°C slows hydrolysis. |
| 3 | Reagent Addition Dissolve Sulfonyl Chloride (1.2 equiv) in minimal THF. Add dropwise over 20 mins. | Kinetic Control: Dropwise addition prevents a high local concentration of electrophile, reducing hydrolysis waste. |
| 4 | pH Maintenance Monitor pH. Add 1M NaOH dropwise to keep pH between 9-10. | As the reaction proceeds, HCl is generated, dropping the pH. If pH < 9, the amine reprotonates and reaction stops. |
| 5 | Reaction Stir at 0°C for 1h, then warm to RT for 2-4h. | Allows the reaction to complete.[1][2][3] Monitor via TLC (run in EtOAc/MeOH/AcOH). |
| 6 | Workup (Purification) Wash aqueous layer with Et2O (discard organic). Acidify aqueous layer to pH 1-2 with HCl. | Self-Validating Step: The unreacted sulfonyl chloride stays in the Et2O wash. The product precipitates upon acidification (or is extracted into EtOAc). |
Troubleshooting Dashboard
Issue: "My yield is < 40%."
This is the most common ticket we receive. It is almost always due to pH drift or hydrolysis .
Figure 2: Diagnostic Logic Tree for Yield Optimization.
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine instead of NaOH? A: Only if you are using Phenylalanine Methyl Ester . If you use free Phenylalanine (COOH), pyridine is often too weak to fully solubilize the zwitterion in organic solvents like DCM. You will end up with a slurry that reacts poorly. For free amino acids, aqueous NaOH/THF is the gold standard [2].
Q: I see a spot on TLC that isn't product or starting material. What is it?
A: It is likely the Sulfonic Acid (
-
Verification: It will be very polar (near the baseline) and water-soluble.
-
Removal: It stays in the aqueous phase during workup. If your product precipitates at pH 1, the sulfonic acid will remain in solution.
Q: My product is an oil, not a solid. How do I crystallize it? A: N-sulfonyl amino acids can be sticky.
-
Extract into EtOAc.
-
Dry over
and evaporate. -
Triturate the oil with Hexanes or Diethyl Ether/Hexane (1:1) . Scratch the flask side to induce nucleation.
Advanced Optimization: Solvent & Base Matrix
If the standard conditions fail (e.g., for sterically hindered sulfonyl chlorides), consult this matrix for alternative conditions.
| Condition Set | Base | Solvent System | Best For... | Drawbacks |
| Standard (Schotten-Baumann) | NaOH / | Standard Phe, Tosyl-Cl, Mesyl-Cl | Hydrolysis of very sensitive acid chlorides. | |
| Anhydrous Organic | DCM / DMF | Phe-Esters only | Requires protection/deprotection steps. | |
| Phase Transfer | Highly lipophilic Sulfonyl Chlorides | Slower reaction rate; difficult workup. | ||
| Microwave Assisted | Green Chemistry / Rapid Synthesis [3] | Hard to scale up; risk of degradation. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Sulfonamides).
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on N-Sulfonyl derivatives).
-
Sridhar, M., et al. (2011). "Microwave-assisted synthesis of sulfonamides in water." Tetrahedron Letters, 52(35), 4565-4567.
-
BenchChem. (2025).[2] Troubleshooting Common Issues in Sulfonamide Synthesis.
Sources
removing impurities from crude ((3-Chlorophenyl)sulfonyl)phenylalanine
Technical Support Center: Purification of ((3-Chlorophenyl)sulfonyl)phenylalanine
Case ID: PUR-CP-PHE-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Compound Profile
User Query: "How do I remove persistent impurities from crude ((3-Chlorophenyl)sulfonyl)phenylalanine to achieve >98% purity for biological assays?"
Compound Profile:
-
Chemical Name: N-((3-Chlorophenyl)sulfonyl)phenylalanine
-
Target Application: Often used as a scaffold in matrix metalloproteinase (MMP) inhibitors, integrin antagonists, or GlyT1 inhibitors.
-
Physicochemical Nature: An amphiphilic weak acid. It contains a hydrophobic 3-chlorophenyl tail, a sulfonamide linker (acidic NH, pKa ~10), and a carboxylic acid head (pKa ~3.8).
-
Criticality: Biological assays (IC50 determination) are highly sensitive to trace copper/palladium catalysts or unreacted sulfonyl chlorides, which are potent electrophiles that cause false positives.
Phase 1: Diagnostic Triage (Identify Your Impurity)
Before initiating a cleanup, compare your analytical data (HPLC/NMR) against this profile to identify the specific contaminant.
| Impurity Type | Diagnostic Signal (1H NMR / HPLC) | Likely Origin |
| 3-Chlorobenzenesulfonic acid | NMR: Downfield shift of aromatic protons; often a broad OH peak >10 ppm. HPLC: Elutes very early (polar). | Hydrolysis of unreacted sulfonyl chloride. |
| Unreacted Phenylalanine | NMR: Multiplets at 3.0-3.4 ppm (benzylic) without sulfonamide NH signal. HPLC: Very polar, elutes at solvent front. | Incomplete reaction; insufficient base. |
| Bis-sulfonated byproduct | MS (LC-MS): M+ mass corresponds to Product + 174 Da. | Excess sulfonyl chloride reacting with the carboxylic acid (mixed anhydride) or sulfonamide nitrogen. |
| Triethylamine Hydrochloride | NMR: Broad quartet ~3.1 ppm, triplet ~1.3 ppm. | Inefficient aqueous wash; trapping in crystal lattice. |
| Racemized Product | Chiral HPLC: Split peak (enantiomers). | Overheating during reaction or highly basic workup (pH > 12). |
Phase 2: Remediation Protocols
Protocol A: The "Schotten-Baumann" Rescue (Acid-Base Extraction)
Best for: Removing unreacted starting materials and sulfonic acid byproducts.
The Logic: This compound is a "switchable" surfactant. We utilize its solubility differential at pH 8 (soluble anion) vs. pH 2 (insoluble acid) to wash away impurities.
Workflow Diagram:
Figure 1: Acid-Base purification workflow targeting the removal of sulfonic acid and non-polar byproducts.
Step-by-Step:
-
Dissolution: Dissolve crude residue in Saturated Sodium Bicarbonate (
) solution (10 mL per gram). Note: Avoid NaOH to prevent racemization. -
Organic Wash: Wash the aqueous solution twice with Ethyl Acetate (EtOAc).
-
Why? This removes unreacted sulfonyl chloride and bis-sulfonated byproducts which are non-polar.
-
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl until pH reaches ~2-3.
-
Observation: The solution will turn cloudy. The product (carboxylic acid form) is precipitating. The 3-chlorobenzenesulfonic acid impurity remains soluble in water even at this pH.
-
-
Extraction: Extract the cloudy aqueous mixture with EtOAc (3x).
-
Final Polish: Wash the combined EtOAc layers with water (to remove trapped sulfonic acid) and brine . Dry over
and concentrate.
Protocol B: Recrystallization (The Polishing Step)
Best for: Removing trace color, salts, and hardening oily products into solids.
Solvent System: Ethyl Acetate / Hexane (or Heptane).
-
Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate.
-
(Optional) If the solution is colored, add activated carbon, stir for 5 mins, and filter hot.
-
Remove from heat. Add Hexane dropwise until a persistent turbidity (cloudiness) just appears.
-
Add a few drops of EtOAc to clear it again.
-
Let it stand at room temperature for 2 hours, then move to 4°C overnight.
-
Result: White crystalline needles.
Troubleshooting & FAQs
Q1: My product is coming out as a sticky oil, not a solid. What happened?
-
Diagnosis: This is common with sulfonamides containing aromatic tails. It often indicates trapped solvent (DCM/EtOAc) or trace impurities preventing crystal lattice formation.
-
The Fix:
-
Azeotrope: Dissolve the oil in DCM and evaporate. Repeat with Diethyl Ether. The ether helps "pull" the trapped heavier solvents out.
-
Trituration: Add cold Hexane or Pentane to the oil. Scratch the side of the flask vigorously with a glass rod. This mechanical energy often induces nucleation.
-
High-Vac: Keep the oil under high vacuum (<1 mbar) for 24 hours. Many "oils" are just solvated solids.
-
Q2: I see a double peak in the aromatic region of my NMR (7.5 - 8.0 ppm).
-
Diagnosis: This is likely Rotamers or Hydrolysis Product .
-
Test: Run the NMR at elevated temperature (50°C). If the peaks coalesce, they are rotamers (harmless). If they remain distinct, it is the 3-chlorobenzenesulfonic acid impurity.
-
Remediation: If it's the acid impurity, repeat Protocol A but ensure the water wash in step 5 is thorough.
Q3: Can I use Silica Gel Chromatography?
-
Answer: Yes, but it is often unnecessary. If you must:
-
Mobile Phase: DCM:MeOH (95:5) + 0.1% Acetic Acid.
-
Critical Note: You must add the acetic acid. Without it, the carboxylic acid moiety will streak ("tail") down the column, leading to poor separation and loss of yield.
-
References
-
PubChem. (n.d.). Compound Summary: ((3-Chlorophenyl)sulfonyl)phenylalanine.[1] National Library of Medicine. Retrieved February 22, 2026, from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (General reference for Sulfonamide synthesis and Schotten-Baumann conditions).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-chlorobenzenesulfonyl chloride and phenylalanine derivatives before handling.
Sources
stability of ((3-Chlorophenyl)sulfonyl)phenylalanine under acidic hydrolysis
Technical Support Center: ((3-Chlorophenyl)sulfonyl)phenylalanine
Introduction & Scope
This technical guide provides in-depth information, frequently asked questions (FAQs), and validated protocols concerning the conditions. This molecule, an N-sulfonylated amino acid, possesses two primary bonds susceptible to cleavage: a sulfonamide (S-N) bond and an amide (peptide-like) bond. Understanding the relative stability of these bonds is critical for researchers in drug development, formulation, and analytical chemistry, particularly when conducting forced degradation studies as mandated by regulatory bodies like the FDA and outlined in ICH guidelines[1][2][3]. This document serves as a centralized resource for designing, executing, and troubleshooting experiments related to the acidic degradation of this compound.
Core Concepts & Mechanistic Insights
The structure of ((3-Chlorophenyl)sulfonyl)phenylalanine features two key hydrolyzable linkages. The relative rate of cleavage depends heavily on the reaction conditions.
-
Sulfonamide (S-N) Bond: This bond connects the (3-chlorophenyl)sulfonyl group to the nitrogen of the phenylalanine backbone. Sulfonamide bonds are generally considered more resistant to hydrolysis than standard amide bonds. Their cleavage under acidic conditions is possible but often requires harsh conditions (strong acid, elevated temperatures)[4][5]. The proposed mechanism involves protonation of the nitrogen, making the sulfur atom more susceptible to nucleophilic attack by water[4].
-
Amide (C-N) Bond: While technically part of the carboxylic acid functionality of the amino acid, we consider the stability of the core amino acid structure itself. The peptide bond in dipeptides and proteins is a classic example of an amide bond. Under acidic conditions, especially in concentrated acids and at elevated temperatures, the peptide backbone can undergo hydrolysis, breaking down into its constituent amino acids[6]. For an isolated N-substituted amino acid, the primary structure (including the C-N bond of the backbone) is generally stable under the moderate acidic conditions used for forced degradation studies[7].
Based on general chemical principles, the sulfonamide (S-N) bond is the primary site of vulnerability for ((3-Chlorophenyl)sulfonyl)phenylalanine under typical acidic forced hydrolysis conditions.
Frequently Asked Questions (FAQs)
Q1: Which bond in ((3-Chlorophenyl)sulfonyl)phenylalanine is expected to cleave first during acidic hydrolysis?
A1: The sulfonamide (S-N) bond is the most probable linkage to undergo hydrolysis under typical forced degradation conditions (e.g., 0.1 M to 1 M HCl at elevated temperatures)[1][2]. Sulfonamides are more labile to acid-catalyzed hydrolysis than the carbon-nitrogen backbone of the phenylalanine amino acid[4].
Q2: What are the primary degradation products I should expect to see?
A2: Cleavage of the S-N bond will yield two primary products:
-
3-Chlorophenylsulfonic acid
-
L-Phenylalanine
It is crucial to have analytical standards for these compounds to confirm their identity in your degradation samples.
Q3: What are the recommended starting conditions for an acidic forced degradation study?
A3: According to ICH guidelines and common practice, a good starting point is to use 0.1 M HCl at room temperature, monitoring for 24-48 hours. If no significant degradation (target is typically 5-20%) is observed, the temperature can be elevated to 50-70°C[1][2]. If the compound remains stable, the acid concentration can be increased to 1 M HCl. Over-stressing the molecule, which can lead to secondary degradants, should be avoided[1].
Q4: My compound is poorly soluble in aqueous acid. What should I do?
A4: If solubility is an issue, a co-solvent can be used. The choice of co-solvent is critical and must be stable under the reaction conditions and not interfere with the analysis. Common choices include acetonitrile (ACN) or methanol (MeOH). The volume of co-solvent should be kept to a minimum, just enough to achieve dissolution. Always run a control with the co-solvent alone under the stress conditions to ensure it doesn't produce interfering peaks.
Q5: How can I monitor the progress of the hydrolysis reaction?
A5: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed that can separate the parent compound, ((3-Chlorophenyl)sulfonyl)phenylalanine, from its expected degradation products (3-Chlorophenylsulfonic acid and Phenylalanine) and any potential secondary degradants. LC-MS/MS can also be used for more sensitive detection and accurate identification of the reaction products[8][9][10].
Q6: What if I don't see any degradation even under harsh conditions (e.g., 1 M HCl, 70°C, 7 days)?
A6: If no degradation is observed after exposure to reasonably harsh stress conditions, it indicates that the molecule is highly stable to acidic hydrolysis[1]. This is a valid result for a forced degradation study. The study can be concluded, and the compound's stability under these conditions should be documented.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No degradation observed. | 1. Conditions are too mild. 2. Compound is highly stable. | 1. Increase acid concentration (e.g., from 0.1 M to 1 M HCl). 2. Increase temperature (e.g., to 70°C). 3. Increase reaction time. 4. If stability persists, document this as the result[1]. |
| Degradation is too rapid (>20% in the first time point). | 1. Conditions are too harsh. | 1. Decrease acid concentration. 2. Decrease temperature (consider running at room temperature or 40°C). 3. Take earlier time points to better characterize the degradation profile. |
| Multiple unknown peaks appear in the chromatogram. | 1. Secondary degradation is occurring. 2. Impurities in the starting material. 3. Co-solvent degradation. | 1. Use milder conditions to favor the formation of primary degradants. 2. Analyze a time-zero (unstressed) sample to identify initial impurities. 3. Run a co-solvent blank under the same stress conditions. 4. Use LC-MS to tentatively identify the unknown peaks. |
| Poor peak shape or shifting retention times. | 1. Sample pH is incompatible with the mobile phase. 2. Column degradation. | 1. Neutralize the sample with a suitable base (e.g., NaOH) before injection. Ensure the final pH is within the stable range for your HPLC column. 2. Use a column designed for low pH mobile phases if neutralization is not possible. |
Experimental Protocols & Workflows
Visualized Experimental Workflow
The following diagram outlines the general workflow for conducting a forced hydrolysis study.
Caption: General workflow for a forced acidic hydrolysis study.
Protocol: Forced Acidic Hydrolysis
Objective: To generate a 5-20% degradation of ((3-Chlorophenyl)sulfonyl)phenylalanine to identify primary degradation products.
Materials:
-
((3-Chlorophenyl)sulfonyl)phenylalanine (API)
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN), HPLC grade
-
Deionized (DI) water
-
Volumetric flasks, pipettes, and vials
-
Constant temperature bath or incubator
Procedure:
-
Prepare a 1.0 M HCl Solution: In a fume hood, slowly add 8.3 mL of concentrated HCl to approximately 90 mL of DI water in a 100 mL volumetric flask. Allow to cool to room temperature, then dilute to the mark with DI water.
-
Prepare a 1.0 M NaOH Solution: Dissolve 4.0 g of NaOH in approximately 90 mL of DI water in a 100 mL volumetric flask. Allow to cool, then dilute to the mark.
-
Prepare API Stock Solution: Accurately weigh 10 mg of ((3-Chlorophenyl)sulfonyl)phenylalanine and dissolve it in 10.0 mL of ACN to create a 1 mg/mL stock solution.
-
Initiate Hydrolysis:
-
Label a series of vials for each time point (e.g., 0, 2, 4, 8, 24 hours).
-
To a larger reaction vessel, add 1.0 mL of the API stock solution.
-
Add 9.0 mL of the 1.0 M HCl solution. This results in a final concentration of 0.1 mg/mL API in 0.9 M HCl with 10% ACN.
-
Immediately withdraw the first aliquot for the t=0 time point.
-
-
Incubation: Place the reaction vessel in a constant temperature bath set to 60°C.
-
Sampling and Quenching:
-
At each designated time point, withdraw an aliquot (e.g., 0.5 mL) from the reaction vessel.
-
Immediately transfer it to a vial containing an equivalent molar amount of NaOH to neutralize the acid. For a 0.5 mL aliquot of 0.9 M HCl, add 0.45 mL of 1.0 M NaOH.
-
Vortex the quenched sample and store at 2-8°C until analysis.
-
-
Analysis: Analyze all time-point samples using a validated stability-indicating HPLC method.
Example HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Data Interpretation & Visualization
Bond Cleavage Diagram
The diagram below illustrates the specific bond targeted during acidic hydrolysis and the resulting products.
Caption: Primary cleavage site of ((3-Chlorophenyl)sulfonyl)phenylalanine.
Sample Data Summary
The following table shows hypothetical data from a forced degradation study conducted at 60°C in 1 M HCl.
| Time (hours) | Parent Compound Area (%) | Phenylalanine Area (%) | 3-Chlorophenylsulfonic acid Area (%) | Total Degradation (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 97.2 | 1.3 | 1.5 | 2.8 |
| 4 | 94.5 | 2.6 | 2.9 | 5.5 |
| 8 | 89.1 | 5.2 | 5.7 | 10.9 |
| 24 | 78.6 | 10.1 | 11.3 | 21.4 |
Note: Area percentages should be normalized. The goal is to achieve 5-20% degradation to ensure primary degradants are formed without significant secondary reactions.
References
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry - ACS Publications. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
((3-Chlorophenyl)sulfonyl)phenylalanine. PubChem. [Link]
-
OPTIMIZATION OF STRESS CONDITIONS OF FORCED DEGRADATION STUDY BY UV SPECTROPHOTOMETER. Indo American Journal of Pharmaceutical Research. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC - National Center for Biotechnology Information. [Link]
-
Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. PubMed. [Link]
-
The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection. Scilit. [Link]
-
Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. PMC - National Center for Biotechnology Information. [Link]
-
Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia. SpringerLink. [Link]
-
Sulfonamide hydrolysis. Sciencemadness Discussion Board. [Link]
-
General instability of dipeptides in concentrated sulfuric acid as relevant for the Venus cloud habitability. PMC - National Center for Biotechnology Information. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Sulfonamide hydrolysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. General instability of dipeptides in concentrated sulfuric acid as relevant for the Venus cloud habitability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
Validation & Comparative
Technical Guide: LC-MS/MS Fragmentation Dynamics of ((3-Chlorophenyl)sulfonyl)phenylalanine
This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation dynamics of ((3-Chlorophenyl)sulfonyl)phenylalanine , a structural motif commonly found in matrix metalloproteinase (MMP) inhibitors and synthetic peptidomimetics.
Designed for analytical chemists and drug metabolism scientists, this document moves beyond basic spectral listing to explore the mechanistic causality of fragmentation, offering a direct comparison with structural analogs to aid in precise metabolite identification and impurity profiling.
Executive Summary & Compound Profile
((3-Chlorophenyl)sulfonyl)phenylalanine represents a class of N-sulfonyl amino acids where the stability of the sulfonamide bond (
-
Chemical Formula:
-
Exact Mass: 339.0332 Da
-
Key Application: Pharmacophore in protease inhibitors; synthetic intermediate.
-
Analytical Challenge: Distinguishing positional isomers (3-Cl vs. 4-Cl) and characterizing the diagnostic chlorine isotope pattern during trace analysis.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, the following protocol utilizes a "self-validating" approach where the chlorine isotope signature serves as an internal quality control check for peak assignment.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for [M+H]+).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes. Note: Sulfonamides are moderately hydrophobic; expect elution in the mid-to-late gradient.
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Precursor Ion:
340.0 (for ) and 342.0 (for ). -
Validation Check: Ensure the intensity ratio of
340:342 is approximately 3:1 . Deviations indicate interference or incorrect assignment.
Fragmentation Mechanism & Pathway Analysis
The fragmentation of ((3-Chlorophenyl)sulfonyl)phenylalanine is governed by two competing pathways: Sulfonamide Bond Cleavage and
Primary Fragmentation Channels
-
Pathway A:
Extrusion (Rearrangement)-
Mechanism: A characteristic rearrangement common in arylsulfonamides. The sulfonyl group is eliminated as neutral
(64 Da), resulting in a C-N bond formation between the chlorophenyl ring and the phenylalanine nitrogen. -
Product:
276 ( ). -
Significance: This is often the base peak or a major diagnostic ion, confirming the sulfonamide linkage.
-
-
Pathway B: Amino Acid Backbone Cleavage
-
Mechanism: Loss of the carboxylic acid moiety as
(46 Da) or . -
Product:
294.
-
-
Pathway C: Immonium Ion Formation
-
Mechanism: Cleavage of the N-C
bond yields the phenylalanine immonium ion. -
Product:
120 ( ). -
Significance: Diagnostic for the phenylalanine substructure.
-
-
Pathway D: Sulfonyl Cation Generation
-
Mechanism: Cleavage of the S-N bond.
-
Product:
175/177 (3-chlorobenzenesulfonyl cation).
-
Visualization of Signaling Pathways (Graphviz)
Figure 1: Proposed CID fragmentation pathway for ((3-Chlorophenyl)sulfonyl)phenylalanine in ESI+ mode.
Comparative Performance Guide: Target vs. Alternatives
In drug development, this compound is often compared against non-chlorinated analogs or positional isomers. The table below objectively compares the MS performance and diagnostic utility of these alternatives.
Comparative Data Table
| Feature | Target: 3-Chloro Analog | Alternative A: Unsubstituted | Alternative B: 4-Chloro Isomer |
| Structure | 3-Cl-Ph-SO₂-Phe | Ph-SO₂-Phe | 4-Cl-Ph-SO₂-Phe |
| Precursor ( | 340.0 | 306.1 | 340.0 |
| Isotope Pattern | Distinct 3:1 (M:M+2) | None (Single peak) | Distinct 3:1 (M:M+2) |
| Key Diagnostic Ion | |||
| Moderate Intensity | High Intensity | Moderate Intensity | |
| Chromatographic RT | Intermediate | Early Eluting (More Polar) | Late Eluting (More Hydrophobic) |
| Differentiation | N/A | Mass Shift (-34 Da) | Requires Chromatography |
Critical Analysis of Alternatives
-
Differentiation from 4-Chloro Isomer: MS/MS spectra for the 3-Cl and 4-Cl isomers are nearly identical due to the distance of the chlorine atom from the fragmentation site (the sulfonamide bond).
-
Actionable Insight: Do not rely on MS fragmentation alone to distinguish these isomers. You must rely on chromatographic resolution. The 4-chloro isomer (para-substituted) typically possesses a slightly higher logP and may elute later than the 3-chloro (meta) isomer on C18 columns.
-
-
Differentiation from Unsubstituted Analog: The mass shift of 34 Da and the lack of a chlorine isotope pattern make this straightforward. The unsubstituted analog often exhibits a more dominant
120 ion relative to the parent, as the sulfonyl group is less electron-withdrawing without the chlorine.
Application in Drug Development
Understanding this fragmentation pattern is critical for:
-
Metabolite Identification: If the
175 ion (Chlorophenylsulfonyl) remains intact but the 120 (Phe) shifts, metabolic modification has occurred on the amino acid side (e.g., hydroxylation of the phenyl ring). -
Impurity Profiling: Synthetic byproducts often include the sulfonic acid starting material. Monitoring for
191/193 (Negative mode, Sulfonate) vs. the full sulfonamide helps track reaction completion.
References
-
Vertex AI Search. (2026). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Retrieved from [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
PubChem. (2026). 3-chloro-L-phenylalanine Structure and Data. Retrieved from [Link]
Sources
Comparative Guide: In Vitro Metabolic Stability of ((3-Chlorophenyl)sulfonyl)phenylalanine
Executive Summary
Compound Class: Sulfonamide-modified Amino Acid Primary Application: Peptidomimetic Scaffolds / Protease Inhibitors Metabolic Prediction: Moderate-to-High Stability
This guide provides a technical framework for evaluating the metabolic stability of ((3-Chlorophenyl)sulfonyl)phenylalanine (hereafter referred to as CSP-Phe ). Unlike standard peptide bonds which are rapidly hydrolyzed by peptidases, the sulfonamide linkage in CSP-Phe offers significant resistance to proteolytic cleavage. However, Phase I oxidative metabolism (CYP450-mediated) remains a liability. This document outlines the comparative assessment of CSP-Phe against industry-standard controls using Liver Microsomes (LM).
Part 1: Chemical Context & Metabolic Liability[1][2]
To accurately evaluate CSP-Phe, one must understand its structural "soft spots." The molecule consists of three distinct domains, each with a unique metabolic profile:
-
Sulfonamide Linkage (
): -
3-Chlorophenyl Ring:
-
Phenylalanine Side Chain:
Predicted Metabolic Pathway (Graphviz)
The following diagram illustrates the predicted metabolic fate of CSP-Phe compared to a standard peptide.
Caption: Predicted metabolic divergence. While standard peptides succumb to hydrolysis, CSP-Phe resists proteolysis, shifting the primary clearance mechanism to slower CYP450-mediated oxidation.
Part 2: Comparative Methodology
To validate the stability of CSP-Phe, it must be run alongside "Reference Standards" that bracket the dynamic range of the assay.
Recommended Comparator Table
| Compound Category | Compound Name | Expected | Role in Assay |
| Test Article | CSP-Phe | < 20 (Predicted) | Target molecule for evaluation. |
| High Clearance Control | Verapamil | > 100 | Validates that the microsomes are metabolically active. If Verapamil is stable, the assay has failed. |
| Low Clearance Control | Warfarin | < 10 | Validates the system's ability to detect stable compounds. |
| Structural Analog | N-Acetyl-Phenylalanine | N/A (High Proteolysis) | Optional: Demonstrates the specific advantage of the sulfonamide vs. amide bond (requires hepatocyte or S9 fraction for full protease activity, as microsomes lack cytosolic proteases). |
Part 3: Experimental Protocol (Microsomal Stability)
Objective: Determine the Intrinsic Clearance (
Materials & Reagents
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (KPO4), pH 7.4.[6]
-
Cofactor: NADPH regenerating system (or 10 mM NADPH solution).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Workflow Diagram
Caption: Step-by-step workflow for the microsomal stability assay. Critical control points are the initiation (Step 4) and rapid quenching (Step 6).
Step-by-Step Procedure
-
Pre-Incubation: Prepare a suspension of HLM (0.5 mg/mL final) and CSP-Phe (1 µM final) in KPO4 buffer. Pre-incubate at 37°C for 5 minutes.
-
Expert Insight: We use 1 µM substrate concentration to ensure we are operating below
(linear kinetic range), allowing for accurate estimation.
-
-
Initiation: Add NADPH (1 mM final) to initiate the reaction.
-
Negative Control: Prepare a duplicate set without NADPH to assess chemical instability (non-enzymatic degradation).
-
-
Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50 µL of the reaction mixture.
-
Quenching: Immediately transfer the aliquot into 150 µL of ice-cold Acetonitrile containing the Internal Standard. Vortex vigorously.
-
Processing: Centrifuge at 4,000 rpm for 20 minutes to pellet precipitated proteins.
-
Quantification: Inject the supernatant onto LC-MS/MS monitoring the specific transition for CSP-Phe (e.g., Parent Ion
Sulfonyl fragment).
Part 4: Data Analysis & Interpretation[11][12]
Calculation of
Plot the Natural Log (ln) of the % Parent Remaining vs. Time.[6][7] The slope (
Calculation of Intrinsic Clearance ( )
Intrinsic clearance represents the enzyme's ability to metabolize the drug, independent of blood flow or protein binding.
Interpretation Guide
| Result ( | Classification | Implication for CSP-Phe |
| < 10 µL/min/mg | Low Clearance | Success. The sulfonamide scaffold is highly stable. Likely good bioavailability. |
| 10 - 45 µL/min/mg | Moderate Clearance | Expected. Some oxidation on the phenylalanine ring is occurring. Acceptable for lead compounds. |
| > 45 µL/min/mg | High Clearance | Liability. Rapid metabolism. Suggests the chlorophenyl ring is not providing sufficient steric/electronic protection, or the Phe ring is being rapidly hydroxylated. |
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
- Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard Reference Text).
-
Cyprotex. (n.d.). Microsomal Stability Assay Protocol.[2][3][6]Link
Sources
- 1. Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mttlab.eu [mttlab.eu]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 6. mercell.com [mercell.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the Imidazoline I2 Receptor Ligand B06 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Redirecting [linkinghub.elsevier.com]
benchmark synthesis routes for ((3-Chlorophenyl)sulfonyl)phenylalanine production
Executive Summary
((3-Chlorophenyl)sulfonyl)phenylalanine (CAS: 1449132-27-7) is a critical peptidomimetic building block, frequently utilized in the development of integrin antagonists (e.g., LFA-1, VLA-4 inhibitors) and matrix metalloproteinase (MMP) inhibitors.[1] Its synthesis hinges on the efficient formation of a sulfonamide bond between L-phenylalanine and 3-chlorobenzenesulfonyl chloride.[1]
This guide benchmarks the two industry-standard synthesis routes: the Aqueous Schotten-Baumann Method and the Anhydrous Organic Base Method .[1] While the anhydrous route offers kinetic advantages for complex substrates, our analysis identifies the Schotten-Baumann protocol as the superior benchmark for this specific compound due to its higher atom economy, scalability, and "green" workup profile (precipitation vs. extraction).
Chemical Context & Retrosynthetic Analysis[1][2]
The target molecule consists of a phenylalanine backbone
-
Target:
-((3-Chlorophenyl)sulfonyl)-L-phenylalanine[1] -
Precursors: L-Phenylalanine + 3-Chlorobenzenesulfonyl chloride[1]
-
Key Challenge: Controlling the chemoselectivity to prevent bis-sulfonylation and minimizing the hydrolysis of the sulfonyl chloride reagent in aqueous media.
Mechanistic Pathway (Graphviz)[1]
Figure 1: Mechanistic pathway for sulfonamide formation.[1] Note the competitive hydrolysis of the sulfonyl chloride, which dictates the choice of base and solvent.
Benchmark Comparison: Route Analysis
Route A: The Schotten-Baumann Method (Recommended)
This classical approach utilizes an aqueous basic medium (typically
-
Pros:
-
Cons:
-
Reagent Hydrolysis: The sulfonyl chloride can hydrolyze, requiring a slight excess (1.1–1.2 eq).
-
Route B: Anhydrous Organic Base Method
This route employs an organic solvent (DCM or THF) with an organic base (Triethylamine or DIPEA).[1] It is typically reserved for esterified amino acids or moisture-sensitive substrates.[1]
-
Pros:
-
Stoichiometric Control: Minimal hydrolysis of the electrophile.
-
Solubility: Better for highly lipophilic amino acid analogs.[1]
-
-
Cons:
-
Complex Workup: Requires liquid-liquid extraction, drying agents, and solvent evaporation.
-
Impurity Profile: Often requires recrystallization or column chromatography to remove amine salts.[1]
-
Comparative Data Summary
| Metric | Route A: Schotten-Baumann | Route B: Anhydrous Organic |
| Yield (Isolated) | 85 – 92% | 78 – 85% |
| Purity (HPLC) | >98% (after precipitation) | >95% (crude) |
| Reaction Time | 4 – 12 Hours | 2 – 6 Hours |
| Atom Economy | High | Moderate (Solvent waste) |
| Scalability | Excellent (kg scale) | Good (requires large vessels) |
Detailed Experimental Protocols
Protocol A: Aqueous Schotten-Baumann Synthesis (Benchmark Standard)
This protocol is validated for the synthesis of
Reagents:
-
L-Phenylalanine (1.0 eq)[1]
-
3-Chlorobenzenesulfonyl chloride (1.2 eq)[1]
-
Sodium Carbonate (
) (2.5 eq)[1] -
Solvent: Water / 1,4-Dioxane (1:1 v/v) or Water / Acetone[1]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve L-Phenylalanine (10 mmol) and
(25 mmol) in water (25 mL). Stir until a clear solution is obtained (pH ~10-11). -
Addition: Cool the solution to 0°C in an ice bath. Add a solution of 3-chlorobenzenesulfonyl chloride (12 mmol) in 1,4-dioxane (15 mL) dropwise over 30 minutes.
-
Expert Insight: Slow addition at low temperature minimizes the hydrolysis of the sulfonyl chloride.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4–6 hours. Monitor by TLC (System: EtOAc/MeOH/AcOH 90:10:1) or LC-MS.[1]
-
Workup (The "Crash-Out"):
-
Wash the reaction mixture with diethyl ether (
mL) to remove unreacted sulfonyl chloride (organic phase is discarded).[1] -
Acidify the aqueous phase carefully with 2N
to pH 1–2.[1] The product will precipitate as a white solid.[1] -
Critical Step: Ensure the temperature is kept cool (<10°C) during acidification to maximize yield and prevent oiling out.[1]
-
-
Isolation: Filter the solid, wash with cold water (
mL), and dry under vacuum at 45°C.
Protocol B: Anhydrous Organic Synthesis (Alternative)
Use this route if the starting material is a Phenylalanine Ester.[1]
Reagents:
-
L-Phenylalanine Methyl Ester HCl (1.0 eq)[1]
-
3-Chlorobenzenesulfonyl chloride (1.1 eq)[1]
-
Triethylamine (TEA) (3.0 eq)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Methodology:
-
Suspension: Suspend L-Phenylalanine Methyl Ester HCl (10 mmol) in anhydrous DCM (40 mL).
-
Activation: Add TEA (30 mmol) dropwise at 0°C. The suspension should clear as the free amine is liberated.
-
Coupling: Add 3-chlorobenzenesulfonyl chloride (11 mmol) portion-wise.
-
Reaction: Stir at room temperature for 3 hours.
-
Workup:
Process Workflow & Decision Logic
The following diagram illustrates the decision-making process for selecting the optimal route based on your starting material and scale.
Figure 2: Workflow decision tree. Route A is the direct path to the free acid target.
Critical Parameters & Troubleshooting
-
pH Control (Route A): The reaction generates
.[1][4] If the pH drops below 8, the amino acid zwitterion forms, reducing nucleophilicity. Ensure sufficient base ( ) is present to maintain pH >9 throughout the addition.[1] -
Oiling Out: If the product oils out upon acidification instead of precipitating, induce crystallization by scratching the glass or adding a seed crystal. Alternatively, extract with Ethyl Acetate, dry, and evaporate.
-
Racemization: Sulfonylation conditions are generally mild and do not typically cause racemization of the
-carbon.[1] However, avoid excessive heating (>50°C) during the reaction or drying steps.
References
-
General Sulfonamide Synthesis: Egbujor, M. C., et al. "Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities."[5] Mini-Reviews in Medicinal Chemistry, 2025. Link
-
VLA-4 Antagonists: Kopka, I. E., et al. "Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists."[1][2] Bioorganic & Medicinal Chemistry Letters, 2002.[2] Link
-
Solid Phase Synthesis: "Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation." Diva-Portal, 2012.[1] Link
-
Reaction Mechanism & Kinetics: "Synthetic Routes of Sulfonamide Derivatives: A Brief Review." Bentham Science, 2021. Link
Sources
- 1. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of ((3-Chlorophenyl)sulfonyl)phenylalanine
Executive Summary & Chemical Profile
((3-Chlorophenyl)sulfonyl)phenylalanine is a synthetic sulfonamide derivative of the amino acid phenylalanine.[1] While the amino acid backbone suggests biological compatibility, the presence of the chlorophenyl sulfonyl moiety fundamentally alters its waste classification.[1]
Crucial Operational Directive: Due to the chlorine atom, this compound and any solution containing it must be treated as Halogenated Organic Waste .[1] Misclassifying this as standard organic waste or "drain-safe" amino acid waste is a critical compliance violation that risks forming dioxins during improper incineration and damaging facility infrastructure.[1]
Chemical Profile Table[1][2][3]
| Feature | Specification | Operational Implication |
| Chemical Class | Halogenated Sulfonamide | Requires high-temp incineration (>1100°C) with scrubbers.[1] |
| Key Hazard | Irritant (Skin/Eye/Resp), Toxic | Standard PPE is mandatory; avoid dust generation.[1] |
| Reactive Moiety | Sulfonyl Group ( | Incompatible with strong oxidizers (e.g., Nitric Acid).[1] |
| Waste Code (RCRA) | Not P- or U-listed specifically | Defaults to Halogenated Organic Waste (Characteristic).[1] |
| Solubility | Low in water; soluble in DMSO/MeOH | Rinse glassware with organic solvent, not just water.[1] |
Pre-Disposal Assessment & Safety
Before handling waste, you must validate the state of the material.[1] The disposal pathway diverges based on whether the compound is a solid reagent or dissolved in solution.[1]
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 or P100 respirator if handling dry powder outside a fume hood.[1]
-
Dermal: Nitrile gloves (double-gloving recommended for concentrated solutions).[1]
-
Ocular: Chemical splash goggles (safety glasses are insufficient for liquid waste pouring).[1]
Decision Logic & Workflow
The following decision tree illustrates the compliant workflow for disposing of ((3-Chlorophenyl)sulfonyl)phenylalanine.
Figure 1: Decision logic for segregating halogenated sulfonamide waste to ensure RCRA compliance.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Context: Expired reagents, spill cleanup residues, or synthesized solids.[1]
-
Containment: Transfer the solid into a clear polyethylene bag. Twist and tape the neck of the bag to seal it.[1]
-
Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Labeling: Apply a hazardous waste label.
-
Storage: Place in the Satellite Accumulation Area (SAA). Do not fill beyond 90% capacity.
Protocol B: Liquid Waste (Solutions)
Context: Reaction mixtures, mother liquors, or HPLC waste.[1]
The "Halogen Rule": Because this molecule contains Chlorine, ANY solution containing it becomes Halogenated Waste .[1]
-
Example: If you dissolve 1g of this compound in 1L of Methanol (non-halogenated), the entire 1L must be disposed of as Halogenated Waste.[1]
-
Economic Impact:[1][2] Halogenated waste is significantly more expensive to incinerate.[1] Segregate strictly.
-
Selection: Select the container marked "Halogenated Organic Solvents." [1]
-
Compatibility Check: Ensure the waste container does NOT contain strong oxidizers (Nitric Acid, Peroxides) or strong bases.[1]
-
Transfer: Pour using a funnel to avoid spills.
-
Rinsing: Triple-rinse the original glassware with a small amount of compatible solvent (e.g., Acetone).[1] Add the rinsate to the Halogenated Waste container , not the drain.
Self-Validating Compliance Checks[1]
To ensure your workflow is robust, verify these three points before sealing any container. This "self-validation" prevents rejection by EHS/disposal vendors.[1]
-
The pH Test: Check the pH of your liquid waste stream.[1]
-
The "Cl" Flag: Look at the label.[1] Does it say "Halogenated"?
-
Validation: If the label says "Non-Halogenated" and you added this compound, you have mislabeled the waste.[1] Relabel immediately.
-
-
The Oxidizer Check: Did you use nitric acid or hydrogen peroxide in the same workflow?
Emergency Procedures
Spill Response (Solid/Powder)
-
Evacuate the immediate area if dust is airborne.[1]
-
Don PPE: Nitrile gloves, goggles, and N95 mask.[1]
-
Contain: Do NOT use water (this spreads the chemical).[1] Cover the spill with a dry absorbent (vermiculite or spill pads).[1]
-
Collect: Scoop material into a disposal bag.
-
Clean: Wipe the surface with a solvent-dampened towel (acetone or ethanol) to pick up residue, then wash with soap and water.[1] Dispose of the towel as solid hazardous waste.
First Aid
-
Inhalation: Move to fresh air immediately. If respiratory irritation persists, seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes.[1][5] Sulfonamides can cause sensitization; monitor for rash.[1]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][5][6]
References
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Halogenated Organic Containing Wastes: Treatment Technologies and Regulations. Retrieved from [Link]
-
University of Illinois Urbana-Champaign (DRS). (2023).[1] Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. epa.gov [epa.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
